6-[6-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]hexanamide
Description
This compound is a synthetic quinazolinone derivative featuring a complex architecture with dual 1,3-benzodioxole moieties, a sulfanyl-linked propylcarbamoyl group, and a hexanamide side chain. The benzodioxole groups may enhance metabolic stability or binding affinity, as seen in other bioactive compounds with aromatic heterocycles . The sulfanyl linkage could contribute to redox modulation or enzyme inhibition, similar to sulfinyl/sulfonyl-containing benzimidazoles . Structural validation via crystallographic tools like SHELX or ORTEP-3 would clarify its conformation and intermolecular interactions.
Properties
IUPAC Name |
6-[6-[1-(1,3-benzodioxol-5-ylamino)-1-oxobutan-2-yl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O9S/c1-2-30(32(40)36-21-8-10-25-27(13-21)45-18-43-25)48-34-37-23-15-29-28(46-19-47-29)14-22(23)33(41)38(34)11-5-3-4-6-31(39)35-16-20-7-9-24-26(12-20)44-17-42-24/h7-10,12-15,30H,2-6,11,16-19H2,1H3,(H,35,39)(H,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXCSZKUKMOAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC5=C(C=C4C(=O)N3CCCCCC(=O)NCC6=CC7=C(C=C6)OCO7)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N4O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. A possible synthetic route could include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Carbamoyl Group: This step may involve the reaction of an amine with an isocyanate or carbamoyl chloride.
Sulfanyl Group Addition:
Quinazolinone Formation: This can be synthesized via the condensation of anthranilic acid derivatives with formamide or similar reagents.
Final Assembly: The final steps would involve coupling the intermediate products through amide bond formation and other necessary reactions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzodioxole and quinazolinone rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate, given its multiple functional groups that could interact with biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Signal Transduction Pathways: The compound might influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Bioactivity and Mechanism Hypotheses
- Antimycobacterial Potential: Benzo[h]chromene derivatives show promise against non-tuberculous mycobacteria (NTM) , while the target compound’s benzodioxole groups may similarly interfere with mycobacterial cell wall synthesis.
- Enzyme Inhibition: The hexanamide side chain could mimic fatty acid substrates, inhibiting enzymes like COX-1 or mycobacterial enoyl-ACP reductase. This aligns with 2-phenylpropionic acid derivatives’ COX-1 interactions .
Biological Activity
The compound 6-[6-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]hexanamide is a complex organic molecule with potential pharmacological applications. Its structure incorporates a benzodioxole moiety and a quinazoline core, both of which are known for their biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Features
The compound's structure can be broken down into key components:
| Component | Description |
|---|---|
| Benzodioxole | A bicyclic structure known for various biological activities including anticancer and antimicrobial properties. |
| Quinazoline Core | A heterocyclic compound that has been studied for its role in inhibiting specific enzymes and modulating signaling pathways in cells. |
| Thioether Group | Enhances the compound's reactivity and biological interactions. |
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
- Signaling Pathway Modulation : It can interfere with cellular signaling pathways, potentially altering cell proliferation and survival.
- Induction of Apoptosis : In cancer cells, the compound has shown the ability to induce programmed cell death through various pathways.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds structurally related to the target molecule have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored:
- Minimum Inhibitory Concentration (MIC) : Studies have reported varying MIC values against bacterial and fungal strains, suggesting effective antimicrobial activity comparable to conventional drugs like ciprofloxacin and ketoconazole .
Study 1: Anticancer Evaluation
A study conducted on structurally similar quinazoline derivatives reported that these compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, a related compound was tested against several pathogens. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
